2-Heptadecyl-4,5-dihydrooxazole
Description
2-Heptadecyl-4,5-dihydrooxazole is a heterocyclic organic compound characterized by a partially saturated oxazole ring (4,5-dihydrooxazole) substituted with a long alkyl chain (heptadecyl) at the 2-position.
Properties
Molecular Formula |
C20H39NO |
|---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
2-heptadecyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h2-19H2,1H3 |
InChI Key |
GIGOAOBKJCQHSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCCO1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Precursor Synthesis :
Heptadecanoic acid is condensed with ethanolamine in the presence of a coupling agent (e.g., thionyl chloride or DCC) to form N-(2-hydroxyethyl)heptadecanamide. -
Cyclodehydration :
The amide undergoes intramolecular cyclization via dehydration. Early methods used mineral acids (HSO, POCl), but low yields (<50%) were observed for long-chain derivatives. Modern approaches employ titanium tetrabutylate or polyphosphoric acid (PPA), achieving yields of 70–85% .
Example Protocol (adapted from):
-
Catalyst : Titanium tetrabutylate (5 mol%).
-
Conditions : Reflux in toluene at 110°C for 12–24 hours.
-
Workup : Neutralization with NaHCO, extraction with ethyl acetate, and purification via silica gel chromatography.
Key Considerations
-
Catalyst Efficiency : Titanium tetrabutylate outperforms BF·EtO or ZnCl for long-chain substrates, minimizing side reactions like oligomerization.
-
Side Products : Overheating may lead to over-dehydration, forming oxazoles instead of dihydrooxazoles.
Epoxide Ring-Opening with Nitriles
A alternative route involves the Lewis acid-catalyzed ring-opening of fatty epoxides with nitriles, followed by cyclization. This method is particularly effective for synthesizing dihydrooxazoles with complex alkyl chains.
Reaction Steps
-
Epoxide Preparation :
Methyl cis-9,10-epoxyoctadecanoate (derived from oleic acid) serves as a model substrate. For 2-heptadecyl substitution, heptadecene oxide is synthesized via epoxidation of 1-heptadecene using m-CPBA. -
Nitrile Addition :
The epoxide reacts with acetonitrile in the presence of BF·EtO, leading to ring-opening and formation of a β-hydroxy nitrile intermediate. -
Cyclization :
The intermediate undergoes spontaneous cyclization under reflux to yield this compound.
-
Catalyst : BF·EtO (10 mol%).
-
Solvent : Acetonitrile, 80°C, 8 hours.
-
Yield : 65–75% after column chromatography.
Advantages
-
Regioselectivity : The reaction proceeds with retention of configuration, favoring trans-dihydrooxazoles.
-
Scalability : Compatible with fatty epoxides of varying chain lengths.
Palladium-Catalyzed Intramolecular Cyclization
Palladium-catalyzed cyclization offers a versatile pathway for constructing the dihydrooxazole ring, especially for sterically hindered substrates.
Procedure
-
Precursor Synthesis :
A vinylogous amide derivative, such as N-benzoyl-2-heptadecenamide , is prepared via Heck coupling or condensation. -
Cyclization :
The substrate is treated with Pd(OAc) (2 mol%) and a phosphine ligand (e.g., PPh) in DMF at 100°C for 6 hours.
Performance Metrics :
Comparative Analysis of Methods
Challenges and Optimization Strategies
-
Long-Chain Solubility :
Heptadecyl-containing precursors exhibit poor solubility in polar solvents. Use of toluene or xylene improves reagent mixing. -
Hydrolysis Sensitivity :
4,5-Dihydrooxazoles are prone to hydrolysis under acidic or aqueous conditions. Anhydrous workup and storage under nitrogen are critical. -
Purification :
Silica gel chromatography with nonpolar eluents (e.g., hexane/ethyl acetate) effectively separates dihydrooxazoles from unreacted amides or epoxides .
Chemical Reactions Analysis
Types of Reactions
2-Heptadecyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents such as manganese dioxide.
Nucleophilic Addition: Reaction with base-generated o-quinone methides to form complex products.
Common Reagents and Conditions
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.
Nucleophilic Addition: Base-generated o-quinone methides.
Major Products Formed
Oxidation: Formation of oxazoles from oxazolines.
Nucleophilic Addition: Formation of complex products involving multiple components.
Scientific Research Applications
2-Heptadecyl-4,5-dihydrooxazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Heptadecyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can participate in various chemical reactions, influencing biological processes and molecular interactions . The long heptadecyl chain may also play a role in modulating the compound’s properties and effects .
Comparison with Similar Compounds
Comparative Data Table
Key Findings
- Structural Impact: Substituents like methyl groups or polar functional groups (e.g., methanol) modulate solubility and reactivity. Bulky groups (phenyl, tert-butyl) enhance stability but reduce solubility .
- Heterocycle Choice : Imidazole derivatives exhibit higher biological activity (e.g., fungicidal properties) compared to oxazoles, likely due to nitrogen-rich structures .
- Industrial Relevance : Long alkyl chains (heptadecyl) are a common motif in surfactants, with oxazoles favoring industrial applications and imidazoles dominating cosmetics and agrochemicals .
Q & A
Q. What are the optimized synthetic routes for 2-Heptadecyl-4,5-dihydrooxazole, and how can purity be ensured?
A three-step synthesis protocol is commonly employed for dihydrooxazole derivatives, involving cyclization of precursors like (S)-(+)-2-Phenylglycinol. Key steps include nucleophilic substitution and ring closure under controlled pH and temperature. Yields range from 83.2% to 94.5%, with purity >99% achieved via recrystallization and chromatographic methods. Structural validation requires polarimetry, IR, NMR, and GC-MS . For 2-heptadecyl derivatives, steric effects may necessitate longer alkylation times or elevated temperatures .
Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Combined spectroscopic methods are essential:
- NMR : Distinguishes regioisomers via coupling patterns (e.g., H NMR for diastereotopic protons in the oxazoline ring) .
- IR : Confirms C=N stretching (1650–1680 cm) and C-O-C vibrations (1200–1250 cm) .
- GC-MS : Validates molecular weight and detects byproducts .
- Polarimetry : Essential for enantiopure derivatives to confirm optical rotation .
Q. How should this compound be stored to maintain stability in experimental settings?
Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent oxidation or hydrolysis of the oxazoline ring. Lyophilization is recommended for long-term storage of hygroscopic derivatives .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing enantiopure this compound derivatives be addressed?
Chiral auxiliaries (e.g., (S)-2-Phenylglycinol) or asymmetric catalysis can enforce stereocontrol. For example, kinetic resolution using lipases or chiral Pd catalysts (e.g., azacyclocarbene-PdCl complexes) achieves >99% enantiomeric excess. Monitor enantiopurity via chiral HPLC or F NMR with chiral shift reagents .
Q. What methodologies are used to evaluate the bioactivity of this compound derivatives, such as antifungal properties?
- In vitro assays : Minimum inhibitory concentration (MIC) tests against Candida albicans or Aspergillus spp. using broth microdilution (CLSI M27/M38 guidelines).
- Structure-activity relationship (SAR) : Modify the heptadecyl chain length or introduce electron-withdrawing groups (e.g., halogens) to enhance membrane penetration. Derivatives like 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole show broad-spectrum antifungal activity .
Q. How can contradictions in spectroscopic or bioassay data be systematically resolved?
- Cross-validation : Combine multiple techniques (e.g., X-ray crystallography with NMR) to resolve structural ambiguities .
- Dose-response curves : Replicate bioassays with varying concentrations to distinguish false positives from true activity .
- Computational modeling : Use DFT calculations to predict NMR shifts or docking studies to rationalize bioactivity discrepancies .
Q. What strategies are effective in leveraging this compound as a ligand in transition-metal catalysis?
The oxazoline ring’s N,O-donor sites enable coordination to metals like Pd or Ir. For example, azacyclocarbene-PdCl complexes catalyze Suzuki-Miyaura couplings. Optimize catalytic efficiency by tuning the heptadecyl chain’s steric bulk or introducing para-substituents (e.g., methoxy groups) on aryl rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
